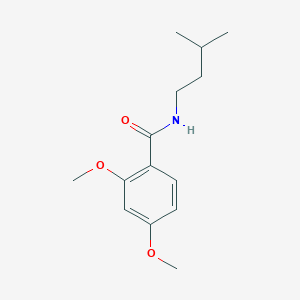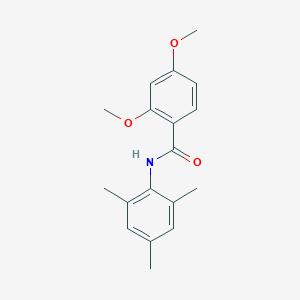
2-methyl-N-(2-phenoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(2-phenoxyphenyl)benzamide, also known as MPB, is a synthetic compound that has been used in various scientific research studies. This compound belongs to the class of benzamides and has a molecular formula of C21H19NO2. MPB has been synthesized using various methods and has shown promising results in different research applications.
作用機序
The mechanism of action of 2-methyl-N-(2-phenoxyphenyl)benzamide is not fully understood, but it is believed to act on the TRPV1 receptor, which is involved in pain and inflammation. 2-methyl-N-(2-phenoxyphenyl)benzamide has been shown to inhibit the activation of this receptor, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
2-methyl-N-(2-phenoxyphenyl)benzamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. 2-methyl-N-(2-phenoxyphenyl)benzamide has been found to have low toxicity and is well-tolerated in animal studies.
実験室実験の利点と制限
One advantage of using 2-methyl-N-(2-phenoxyphenyl)benzamide in lab experiments is its low toxicity and high purity. It is also relatively easy to synthesize, making it a cost-effective compound to use in research studies. One limitation of using 2-methyl-N-(2-phenoxyphenyl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 2-methyl-N-(2-phenoxyphenyl)benzamide. One area of interest is its potential use in the treatment of chronic pain and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of 2-methyl-N-(2-phenoxyphenyl)benzamide for these conditions. Another area of interest is its potential use in cancer treatment. More research is needed to determine the efficacy of 2-methyl-N-(2-phenoxyphenyl)benzamide in vivo and to identify the specific types of cancer that may be most responsive to this compound. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-(2-phenoxyphenyl)benzamide and to identify other potential therapeutic applications for this compound.
合成法
The synthesis of 2-methyl-N-(2-phenoxyphenyl)benzamide involves the reaction of 2-phenoxyaniline with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then treated with methylamine to yield the final product, 2-methyl-N-(2-phenoxyphenyl)benzamide. The synthesis of 2-methyl-N-(2-phenoxyphenyl)benzamide has been optimized using different reaction conditions to improve the yield and purity of the compound.
科学的研究の応用
2-methyl-N-(2-phenoxyphenyl)benzamide has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. 2-methyl-N-(2-phenoxyphenyl)benzamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
特性
分子式 |
C20H17NO2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
2-methyl-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C20H17NO2/c1-15-9-5-6-12-17(15)20(22)21-18-13-7-8-14-19(18)23-16-10-3-2-4-11-16/h2-14H,1H3,(H,21,22) |
InChIキー |
ZDMPYOXRCQNRQC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



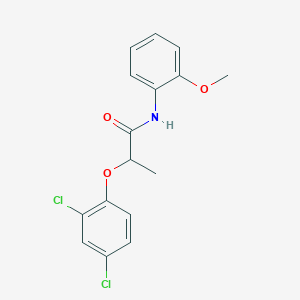
![N-[4-(diethylamino)phenyl]decanamide](/img/structure/B291318.png)


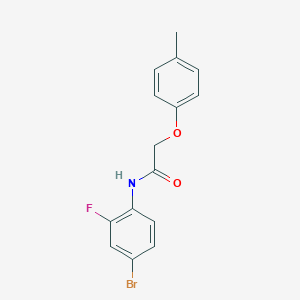

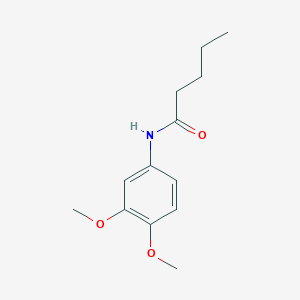
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291329.png)
![Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291330.png)
